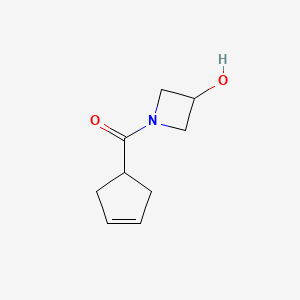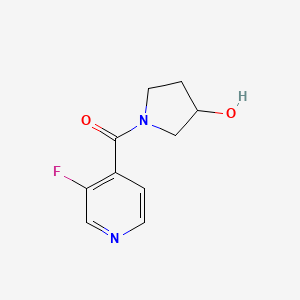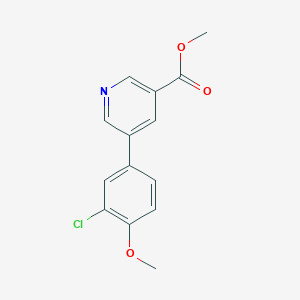
Methyl 5-(3-chloro-4-methoxyphenyl)nicotinate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Pharmacological Research
Methyl 5-(3-chloro-4-methoxyphenyl)nicotinate: has been identified as a potential pharmacophore for the substrate selective inhibition of linoleate oxygenase activity of ALOX15 . This enzyme is involved in lipid peroxidation and plays a variable role in different cancer and inflammation models. The compound’s ability to inhibit ALOX15 could be leveraged in the development of new anti-inflammatory and anticancer drugs.
Enzyme Inhibition Studies
The compound’s structure allows it to fit into the substrate-binding pocket of certain enzymes, altering their activity. This characteristic can be utilized in enzyme inhibition studies to understand the allosteric regulation of enzymes and to design inhibitors that can modulate enzyme activity for therapeutic purposes .
Molecular Docking and Dynamics
Methyl 5-(3-chloro-4-methoxyphenyl)nicotinate: can be used in in silico docking studies and molecular dynamics simulations. These studies help in understanding the interaction between the compound and target proteins, which is crucial for drug design and discovery processes .
Bioactive Lipid Research
As a part of bioactive lipid research, this compound can be studied for its effects on lipid signaling pathways. Since bioactive lipids are involved in various physiological processes and diseases, understanding the compound’s role could lead to significant breakthroughs in medical science .
Cancer Treatment
The compound’s potential to inhibit specific enzymes involved in cancer progression makes it a candidate for further research in cancer treatment. Its efficacy and safety profile can be evaluated through preclinical and clinical trials to determine its viability as an anticancer agent .
Anti-inflammatory Applications
Due to its inhibitory action on ALOX15, an enzyme associated with inflammatory processes, Methyl 5-(3-chloro-4-methoxyphenyl)nicotinate could be explored as a lead compound for the development of new anti-inflammatory medications .
Propiedades
IUPAC Name |
methyl 5-(3-chloro-4-methoxyphenyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-18-13-4-3-9(6-12(13)15)10-5-11(8-16-7-10)14(17)19-2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDOIIHTLWDUNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CN=C2)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(3-chloro-4-methoxyphenyl)nicotinate | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


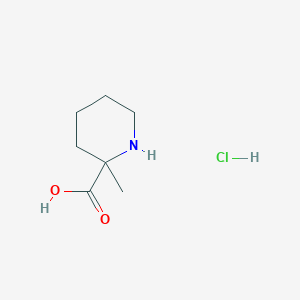
![[1-(3-phenoxypropyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1466315.png)
![[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1466316.png)
![[1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1466317.png)
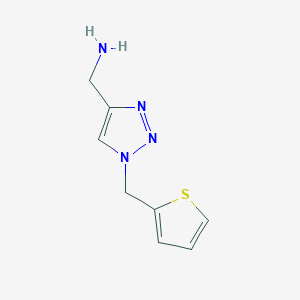
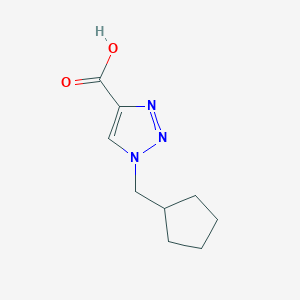
![1-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine](/img/structure/B1466320.png)
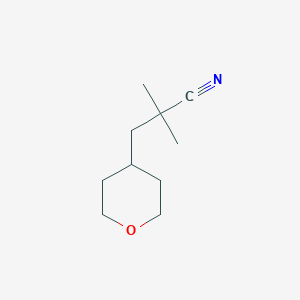
![(2-Phenylspiro[3.3]heptan-2-yl)methanamine](/img/structure/B1466327.png)
![2-[4-(Thian-4-yl)piperazin-1-yl]propanoic acid](/img/structure/B1466328.png)
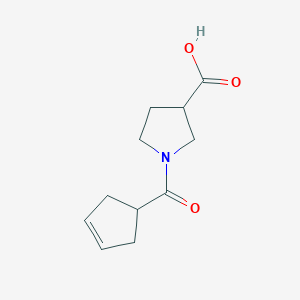
![3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B1466333.png)
